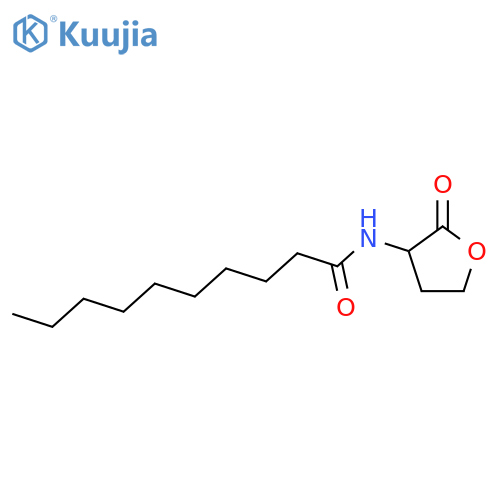Cas no 177315-87-6 (N-Decanoyl-L-homoserine lactone)

177315-87-6 structure
商品名:N-Decanoyl-L-homoserine lactone
CAS番号:177315-87-6
MF:C14H25NO3
メガワット:255.353204488754
MDL:MFCD11113140
CID:1066735
PubChem ID:329748327
N-Decanoyl-L-homoserine lactone 化学的及び物理的性質
名前と識別子
-
- DECANOYL-L-HOMOSERINE LACTONE
- N-[(3S)-2-oxooxolan-3-yl]decanamide
- N-decanoyl-L-Homoserine lactone
- HL0
- N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide
- n-Decanoyl L-homoserine lactone
- N-[(3S)-Tetrahydro-2-oxo-3-furanyl]decanamide
- C10-HSL
- C10-HOMOSERINE LACTONE
- C10-HSL, N-Decanoyl-L-hoMoserine lactone
- 1925AH
- BDBM50351509
- N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-decanamide
- Q27461120
- J-011268
- 177315-87-6
- HY-136409
- MFCD11113140
- CHEMBL8799
- AKOS037646297
- N-Decanoyl-L-homoserine lactone, >=96% (HPLC)
- Decanamide, N-[(3S)-tetrahydro-2-oxo-3-furanyl]-
- (S)-N-(2-oxotetrahydrofuran-3-yl)decanamide
- DTXSID00436062
- CHEBI:190815
- SCHEMBL3140223
- CS-0129206
- AS-67956
- G13741
- N-Decanoyl-L-homoserine lactone
-
- MDL: MFCD11113140
- インチ: 1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16)/t12-/m0/s1
- InChIKey: TZWZKDULKILUPV-LBPRGKRZSA-N
- ほほえんだ: O1C([C@]([H])(C([H])([H])C1([H])[H])N([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)=O
計算された属性
- せいみつぶんしりょう: 255.18300
- どういたいしつりょう: 255.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 9
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 55.4
じっけんとくせい
- PSA: 55.40000
- LogP: 2.94970
- 光学活性: [α]/D -24±3°, c = 0.2 in methanol
N-Decanoyl-L-homoserine lactone セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:−20°C
N-Decanoyl-L-homoserine lactone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D768546-10mg |
Decanamide, N-[(3S)-tetrahydro-2-oxo-3-furanyl]- |
177315-87-6 | 96% | 10mg |
$165 | 2023-09-04 | |
| abcr | AB470929-50 mg |
N-Decanoyl-L-homoserine lactone, min. 98%; . |
177315-87-6 | 50mg |
€415.80 | 2023-07-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4860-10mg |
N-decanoyl-L-Homoserine lactone |
177315-87-6 | 98% | 10mg |
¥1024.00 | 2023-09-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-222001C-50 mg |
N-decanoyl-L-Homoserine lactone, |
177315-87-6 | ≥96% | 50mg |
¥2,971.00 | 2023-07-11 | |
| MedChemExpress | HY-136409-25mg |
N-Decanoyl-L-homoserine lactone |
177315-87-6 | 99.43% | 25mg |
¥1900 | 2024-07-20 | |
| A2B Chem LLC | AA99905-10mg |
Decanamide, N-[(3S)-tetrahydro-2-oxo-3-furanyl]- |
177315-87-6 | ≥96% | 10mg |
$76.00 | 2024-04-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-222001A-10mg |
N-decanoyl-L-Homoserine lactone, |
177315-87-6 | ≥96% | 10mg |
¥857.00 | 2023-09-05 | |
| Aaron | AR0025XP-250mg |
Decanamide, N-[(3S)-tetrahydro-2-oxo-3-furanyl]- |
177315-87-6 | 96% | 250mg |
$314.00 | 2025-02-10 | |
| abcr | AB470929-5mg |
N-Decanoyl-L-homoserine lactone, min. 98%; . |
177315-87-6 | 5mg |
€70.40 | 2025-02-09 | ||
| eNovation Chemicals LLC | D768546-100mg |
Decanamide, N-[(3S)-tetrahydro-2-oxo-3-furanyl]- |
177315-87-6 | 96% | 100mg |
$180 | 2024-06-07 |
N-Decanoyl-L-homoserine lactone 関連文献
-
Xiujie Wang,Weiqi Wang,Yun Li,Jing Zhang,Yang Zhang,Jun Li RSC Adv. 2018 8 30783
-
Fernanda Oliveira Chagas,Rita de Cassia Pessotti,Andrés Mauricio Caraballo-Rodríguez,M?nica Tallarico Pupo Chem. Soc. Rev. 2018 47 1652
-
Joseph P. Gerdt,Christine E. McInnis,Trevor L. Schell,Helen E. Blackwell Org. Biomol. Chem. 2015 13 1453
-
R. Khan,F. Shen,K. Khan,L. X. Liu,H. H. Wu,J. Q. Luo,Y. H. Wan RSC Adv. 2016 6 28895
-
Huizhi Hu,Feng Luo,Yirong Liu Environ. Sci.: Water Res. Technol. 2022 8 2761
177315-87-6 (N-Decanoyl-L-homoserine lactone) 関連製品
- 68766-96-1((R)-(-)-5-Ethylcarboxyl-2-pyrrolidinone)
- 7149-65-7(Ethyl (2S)-5-oxopyrrolidine-2-carboxylate)
- 4931-66-2(Methyl L-pyroglutamate)
- 52304-36-6(Ethyl 3-(N-Butylacetamido)propanoate)
- 106983-26-0(Heptanamide,N-(tetrahydro-2-oxo-3-furanyl)-)
- 106983-36-2(N-(2-Oxooxolan-3-yl)decanamide)
- 1446-19-1((S)-Diethyl 2-acetamidopentanedioate)
- 106983-28-2(N-Hexanoyl-DL-homoserine lactone)
- 106983-30-6(Octanamide,N-(tetrahydro-2-oxo-3-furanyl)-)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:177315-87-6)N-Decanoyl-L-homoserine lactone

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):199.0/389.0/1546.0